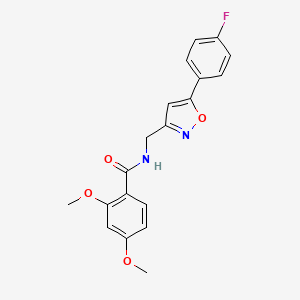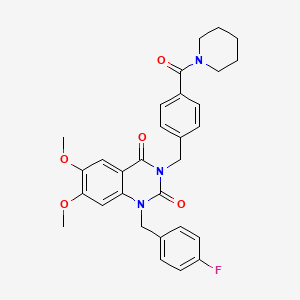
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H30FN3O5 and its molecular weight is 531.584. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-tubercular Activity
The 2,4-diaminoquinazoline class, closely related to the specified compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Systematic evaluations of the series have led to the identification of key structural components essential for potency, including the benzylic amine at the 4-position and the piperidine at the 2-position. A representative compound from this series demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, suggesting its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Green Chemistry in Synthesis
An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives, closely related to the compound , has been developed using carbon dioxide with cesium carbonate as a catalyst. This protocol highlights the importance of environmentally friendly methodologies in the synthesis of complex molecules, potentially including the synthesis of the specified compound. The reaction conditions, such as the influence of bases, solvent, temperature, CO2 pressure, and reaction time, were systematically investigated to optimize the synthesis process (Patil et al., 2008).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on compounds with structural similarities to the specified quinazoline derivative. For instance, the crystal and molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione was investigated through X-ray diffraction studies. Such studies are crucial for understanding the conformational dynamics and intermolecular interactions that may influence the biological activities of these compounds (Manjunath et al., 2011).
Mechanistic Insights through Ultrasound-Assisted Synthesis
The ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones provides mechanistic insights that could be applicable to the synthesis and functionalization of the specified compound. This novel synthetic approach underlines the potential for using ultrasound to facilitate complex organic reactions, offering a path to discovering new reactivity patterns and optimizing synthetic routes for compounds with significant biological activities (Chen et al., 2016).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O5/c1-38-26-16-24-25(17-27(26)39-2)33(18-21-8-12-23(31)13-9-21)30(37)34(29(24)36)19-20-6-10-22(11-7-20)28(35)32-14-4-3-5-15-32/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHCQOQYEKZTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

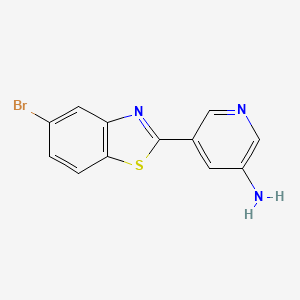
![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)
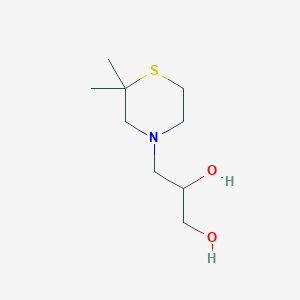
![1-[4-(2-ethyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2686258.png)
![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)
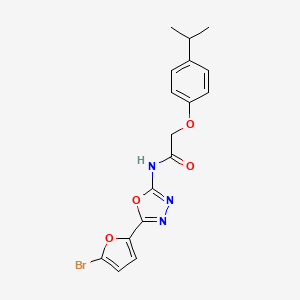
![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B2686264.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)
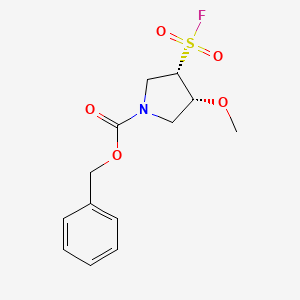

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)
